

Application Notes: Texas Red C2 Maleimide Protein Labeling Protocol

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Compound of Interest

Compound Name: *Texas Red C2 maleimide*

Cat. No.: *B14750483*

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Introduction

Texas Red C2 maleimide is a thiol-reactive fluorescent dye commonly used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond.[2] This specific conjugation chemistry makes it an invaluable tool for producing fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][4] The Texas Red fluorophore is a bright, red-emitting dye with excitation and emission maxima around 595 nm and 615 nm, respectively, making it suitable for multiplexing with other fluorophores like fluorescein.[3]

This document provides a detailed protocol for the successful labeling of proteins with **Texas Red C2 maleimide**, including protein preparation, conjugation, and purification of the final product.

Principle of Reaction

The labeling reaction is a Michael addition where the maleimide group of the Texas Red C2 dye reacts with the sulfhydryl group (-SH) of a cysteine residue on the protein. This reaction is highly specific for thiols within the optimal pH range of 7.0-7.5.[5] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide, while minimizing side reactions with other amino acid residues such as lysines.

Data Presentation: Key Reaction Parameters

Successful protein labeling with **Texas Red C2 maleimide** is dependent on several critical parameters. The following table summarizes the recommended ranges for these parameters, which may require optimization for specific proteins.

Parameter	Recommended Range	Notes
pH	7.0 - 7.5	Optimizes reaction with thiols while minimizing maleimide hydrolysis and reactions with amines.[6]
Protein Concentration	1 - 10 mg/mL	A common starting range for efficient labeling.[2]
Molar Ratio (Dye:Protein)	10:1 to 20:1	A typical starting point; may need optimization.[6]
Reaction Temperature	4°C or Room Temperature (20-25°C)	Room temperature reactions are faster (1-3 hours); 4°C can be used for overnight incubations.[7]
Reaction Time	1 hour to overnight	Shorter times are often sufficient at room temperature.
Reaction Buffer	Amine-free and thiol-free buffers (e.g., PBS, HEPES, MOPS)	Buffers containing amines (e.g., Tris) or thiols (e.g., DTT) will compete with the reaction. [8]
Dye Solvent	Anhydrous DMSO or DMF	Prevents hydrolysis of the maleimide group before addition to the aqueous reaction buffer.[9][6]

Experimental Protocols

Protein Preparation

For optimal labeling, the protein must be in a suitable buffer, free of ammonium ions and primary amines.[10] If the protein buffer contains interfering substances (e.g., Tris, glycine, or thiol-containing reducing agents like DTT), the buffer should be exchanged to a suitable reaction buffer (e.g., PBS pH 7.2) by dialysis or gel filtration.[9][10]

Optional: Reduction of Disulfide Bonds

If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.[5][2]

- Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[5][9]
- For reduction, use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Add a 10- to 100-fold molar excess of TCEP to the protein solution.[5][9][6]
- Incubate the mixture for 20-30 minutes at room temperature.[6] It is beneficial to flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize the re-oxidation of thiols.[9]

Preparation of Texas Red C2 Maleimide Stock Solution

The maleimide dye is sensitive to moisture and should be handled accordingly.[6]

- Allow the vial of **Texas Red C2 maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.[9]
- Prepare a stock solution of the maleimide (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][6]
- Vortex the vial to ensure the dye is completely dissolved.[11] This stock solution should be prepared fresh immediately before use.[9][6]

Protein Labeling Reaction

- Add the calculated amount of the **Texas Red C2 maleimide** stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.[9]

- Gently mix the reaction solution immediately.
- Protect the reaction from light.
- Incubate the reaction for 1-3 hours at room temperature or overnight at 4°C with occasional stirring.[\[5\]](#)[\[9\]](#)[\[7\]](#)

Purification of the Labeled Protein

After the incubation period, it is crucial to separate the fluorescently labeled protein from unreacted dye and any reaction byproducts.

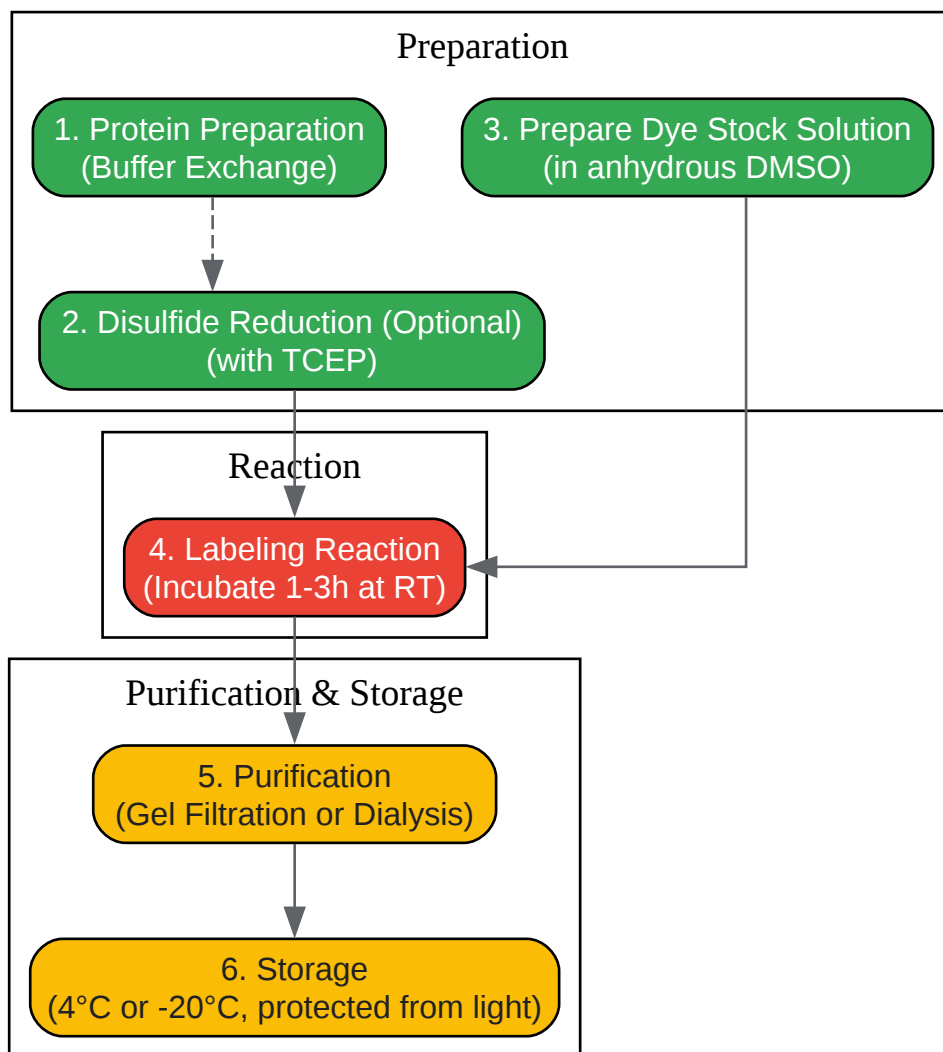
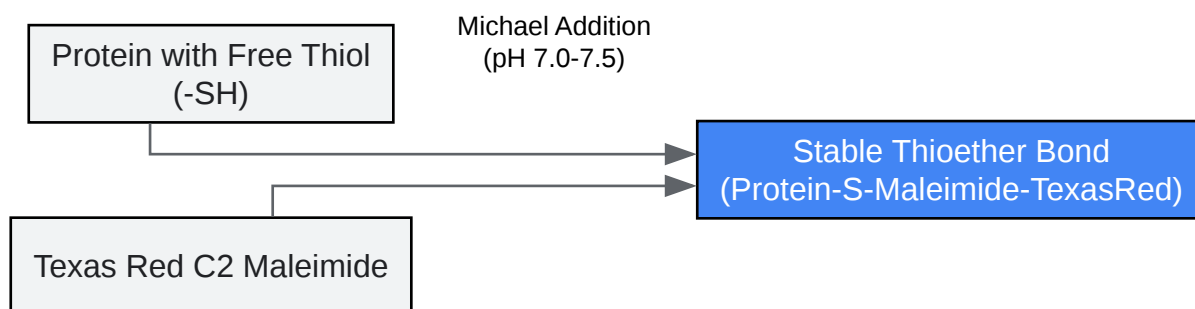
- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[\[9\]](#)
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate from the column. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
- Alternatively, dialysis can be used to remove the unreacted dye.[\[5\]](#)[\[7\]](#)

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C, protected from light.[\[10\]](#) For long-term storage, it is recommended to add a stabilizing protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into small aliquots, and store at -20°C.[\[10\]](#) Avoid repeated freeze-thaw cycles.[\[10\]](#)

Mandatory Visualizations

Signaling Pathway of Thiol-Maleimide Reaction



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